molecular formula C10H16Cl2N2 B1421341 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride CAS No. 1212061-38-5

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride

Cat. No.: B1421341
CAS No.: 1212061-38-5
M. Wt: 235.15 g/mol
InChI Key: YTDRKQURKMDGAB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride is a heterocyclic organic compound with the molecular formula C10H14N2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 2 and 3 positions and a tetrahydro structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with 2,3-butanedione in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydroquinoxaline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, fully saturated tetrahydroquinoxalines, and substituted quinoxalines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,2,3,4-tetrahydroquinoxaline
  • 5,6,7,8-Tetrahydroquinoxaline
  • 2,3-Dimethylhydroquinone

Uniqueness

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;;/h3-8,11-12H,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDRKQURKMDGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=CC=CC=C2N1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
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2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
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2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
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2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
Reactant of Route 5
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
Reactant of Route 6
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride

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